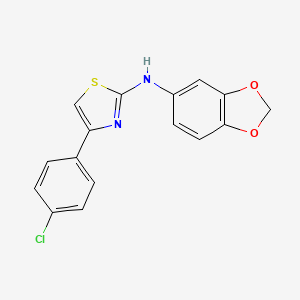![molecular formula C21H17NO3 B11100376 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoic acid](/img/structure/B11100376.png)
3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then subjected to a condensation reaction with 3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the benzyloxy and imine groups, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzamide
- 3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile
- 4-(benzyloxy)phenyl acetic acid
Uniqueness
Compared to similar compounds, 3-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZOIC ACID stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its combination of benzyloxy and imine groups, along with the benzoic acid moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[(4-phenylmethoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-21(24)18-7-4-8-19(13-18)22-14-16-9-11-20(12-10-16)25-15-17-5-2-1-3-6-17/h1-14H,15H2,(H,23,24) |
InChI Key |
XNVAJKRENCRCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11100298.png)

![4,6,12,14-tetraethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11100310.png)
![(3Z)-3-(2-{6-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11100314.png)

![N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis(2-hydroxybenzohydrazide)](/img/structure/B11100328.png)
![N-[2-chloro-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B11100335.png)
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate](/img/structure/B11100336.png)
![4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11100340.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11100341.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11100361.png)

![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11100389.png)
